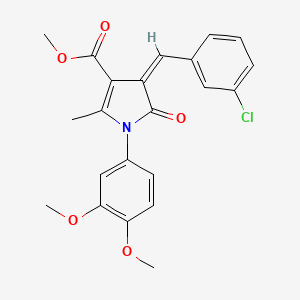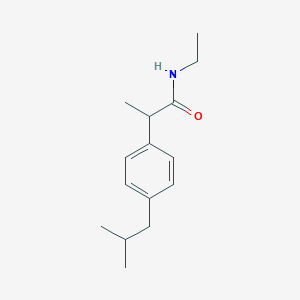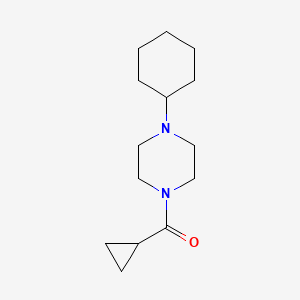![molecular formula C14H14ClN3O4S B4795287 N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4795287.png)
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea
説明
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a urea derivative that has been synthesized through various methods and has been found to exhibit significant biochemical and physiological effects.
作用機序
The mechanism of action of N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea is not fully understood. However, it is believed to exert its biological effects through the modulation of ion channels. Specifically, it has been found to modulate the activity of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the regulation of pain and temperature sensation.
Biochemical and Physiological Effects:
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea has been found to exhibit significant biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis through the activation of caspase-3 and caspase-7, which are enzymes involved in programmed cell death. In addition, it has been found to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-cancer agent. In neuroscience, it has been found to modulate the activity of TRPM8 ion channels, which are involved in the regulation of pain and temperature sensation.
実験室実験の利点と制限
One of the main advantages of N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea is its potential as a research tool in cancer research and neuroscience. Its ability to induce apoptosis in cancer cells and modulate the activity of ion channels makes it a valuable compound for studying these areas. However, one of the limitations of N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea is its potential toxicity. It has been found to exhibit cytotoxicity in certain cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea. One area of future research is the development of more potent and selective analogs of N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea for use in cancer therapy and neuroscience. Another area of future research is the elucidation of the exact mechanism of action of N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea, which may lead to the development of more effective treatments for cancer and neurological disorders. Finally, the potential toxicity of N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea should be further investigated to determine its safety for use in experimental settings.
科学的研究の応用
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea has been extensively studied for its potential applications in scientific research. It has been found to exhibit significant biological activity, particularly in the areas of cancer research and neuroscience. In cancer research, N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. In neuroscience, it has been found to modulate the activity of certain ion channels, making it a potential candidate for the treatment of neurological disorders such as epilepsy.
特性
IUPAC Name |
1-[1-(5-chlorothiophen-2-yl)ethyl]-3-(2-methoxy-4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4S/c1-8(12-5-6-13(15)23-12)16-14(19)17-10-4-3-9(18(20)21)7-11(10)22-2/h3-8H,1-2H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAHZXYKMFIKRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-(2-methoxy-4-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[({4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}amino)carbonothioyl]-3,5-dimethylbenzamide](/img/structure/B4795206.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)-3-phenylpropanamide](/img/structure/B4795217.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4795224.png)
![methyl 4-({3-[(2-methylbenzoyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B4795229.png)
![4-[6-(4-methoxyphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4795245.png)
![N-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[3-methoxy-4-(2,2,2-trifluoroethoxy)benzyl]-2-thiophenesulfonamide](/img/structure/B4795250.png)


![(3,4-dichlorobenzylidene)[2-(methylthio)phenyl]amine](/img/structure/B4795292.png)
![1,3,6-trimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4795300.png)
![6-methyl-5-(4-methylphenyl)-3-[2-(4-morpholinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4795301.png)
![N-(2-furylmethyl)-2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4795314.png)
![2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzylidene}acetohydrazide](/img/structure/B4795322.png)
